molecular formula C9H11ClN2O2 B6178103 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride CAS No. 2567498-06-8

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride

Cat. No.: B6178103
CAS No.: 2567498-06-8
M. Wt: 214.6
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various synthetic and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminopyridine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further synthetic applications or as intermediates in the production of more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown potential in medicinal applications, particularly in the development of anticancer and anti-inflammatory agents. Its derivatives are being investigated for their therapeutic properties and efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,6-Naphthyridine-3-carboxylic acid

  • 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid

  • 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid

Uniqueness: 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride is distinguished by its specific structural features and reactivity profile. Compared to similar compounds, it exhibits unique chemical properties that make it suitable for certain applications, such as its use in the synthesis of complex molecules and its biological activity.

Properties

CAS No.

2567498-06-8

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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